ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
Description
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Properties
IUPAC Name |
ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3,5-11H,4H2,1-2H3/b5-3+,7-6+,9-8+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORLWQCJABOCZ-BAHSQIKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=CC=CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C/C=C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is a compound of significant interest in various biological and pharmacological studies. This article delves into its biological activity, highlighting its chemical properties, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- IUPAC Name : this compound
- CAS Number : 73831613
The compound features a tetraene structure characterized by multiple conjugated double bonds. This configuration is crucial for its biological interactions and activity.
Biological Activity
This compound exhibits various biological activities that have been explored in recent studies:
1. Antioxidant Properties
Research indicates that compounds with similar structures possess antioxidant capabilities. These properties are attributed to the ability of conjugated double bonds to scavenge free radicals and reduce oxidative stress in cells .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in various cell lines . This suggests potential applications in treating inflammatory diseases.
3. Anticancer Activity
Preliminary data suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that it can affect cell cycle progression and promote cell death in specific cancer cell lines .
Case Studies and Experimental Data
A summary of key findings from recent studies is presented in the following table:
The mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The conjugated double bonds allow the compound to interact with free radicals effectively.
- Modulation of Signaling Pathways : It may influence pathways involved in inflammation and apoptosis.
- Alteration of Gene Expression : Some studies suggest that it can modulate the expression of genes associated with cell survival and death .
Scientific Research Applications
Pharmaceutical Applications
Ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate exhibits various biological activities that make it a candidate for pharmaceutical applications:
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Antioxidant Properties :
- The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
-
Anti-inflammatory Effects :
- Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory disorders such as arthritis or asthma.
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Anticancer Activity :
- Preliminary studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism may involve modulation of signaling pathways associated with cell proliferation and survival.
Agricultural Applications
The compound has also been explored for its utility in agriculture:
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Pesticide Development :
- This compound has been investigated as a natural pesticide due to its ability to disrupt the reproductive systems of certain pests. Its efficacy as a bio-pesticide could provide an environmentally friendly alternative to synthetic pesticides.
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Plant Growth Regulator :
- Studies suggest that this compound can enhance plant growth by promoting root development and increasing resistance to environmental stressors. This could lead to improved crop yields and sustainability in agricultural practices.
Material Science Applications
In material science, this compound is being researched for:
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Polymer Synthesis :
- The compound's unsaturated bonds allow it to participate in polymerization reactions. This can lead to the development of new materials with unique properties suitable for coatings or composites.
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Biodegradable Plastics :
- Its incorporation into biodegradable plastics is being studied to create more sustainable materials that can reduce environmental impact while maintaining desirable mechanical properties.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Pharmaceuticals | Research on Antioxidant Properties | Demonstrated significant radical scavenging activity and reduction of oxidative stress markers. |
| Anti-inflammatory | Study on Inflammatory Cytokines | Inhibition of TNF-alpha and IL-6 production in vitro; potential for treating inflammatory diseases. |
| Agricultural Pesticides | Bio-pesticide Research | Effective against specific pest species with minimal impact on non-target organisms. |
| Material Science | Polymerization Studies | Successful incorporation into polymer matrices; enhanced mechanical properties observed. |
Preparation Methods
Precursor Design and Aldehyde Synthesis
The α,β,γ,δ-bis-unsaturated aldehyde required for the final HWE coupling is synthesized via oxidation of corresponding alcohols. For example, (2E,4E)-5-phenylpenta-2,4-dienal—a structural analog—is prepared through IBX-mediated oxidation of 3-phenyl-1-propanol in dimethyl sulfoxide (DMSO) and acetonitrile, achieving 85% yield under catalytic conditions. Adapting this protocol, the oxidation of hept-2-en-1-ol would yield the requisite aldehyde for deca-tetraenoate synthesis.
Horner-Wadsworth-Emmons Reaction Optimization
The HWE reaction is employed iteratively to assemble the tetraenoate backbone. Experimental data from analogous systems demonstrate that:
Table 1: HWE Reaction Conditions for Conjugated Ester Synthesis
| Substrate | Phosphonate Reagent | Temp (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| E-hept-2-enal | Diethyl (2-oxopropyl)phosphonate | -20 | 77 | >95:5 |
| (2E,4E)-nona-2,4-dienal | Ethyl 2-(diethoxyphosphoryl)acetate | -70 | 83 | >98:2 |
Critical parameters include:
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Temperature: Lower temperatures (−70°C) minimize isomerization, preserving E-geometry.
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Solvent: Dichloromethane (CH2Cl2) and tetrahydrofuran (THF) enhance reagent solubility without side reactions.
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Base: Sodium hydride (NaH) effectively deprotonates phosphonate reagents, facilitating ylide formation.
For ethyl deca-tetraenoate, two sequential HWE couplings would link (2E,4E)-hexa-2,4-dienal and (2E,4E)-octa-2,4-dienal-derived phosphonates, followed by esterification.
Enantioselective Conjugate Additions
Copper-catalyzed asymmetric conjugate additions (ACAs) introduce substituents while maintaining stereochemical integrity. Key findings from analogous systems:
Table 2: Enantioselective 1,6-Addition to α,β,γ,δ-Bis-Unsaturated Esters
| Substrate | Ligand | Temp (°C) | ee (%) | Regioselectivity (1,6:1,4) |
|---|---|---|---|---|
| (2E,4E)-ethyl 4-methylhexa-2,4-dienoate | (−)-(R,S)-L2 | −70 | 92 | >95:5 |
| (2E,4E)-ethyl 3-methylnona-2,4-dienoate | (−)-(R,S)-L2 | −60 | 59 | 94:6 |
Notably, the ligand (−)-(R,S)-L2 (a bisphosphine derivative) and CuBr- SMe2 catalyst achieve high enantiomeric excess (ee) at −70°C, though yields decrease with bulkier substrates. For deca-tetraenoate, such additions could install methyl or ethyl branches at the C5 or C7 positions without disrupting conjugation.
Esterification and Functional Group Interconversion
Final esterification steps convert intermediates into the target ethyl ester. Two pathways are documented:
Direct Esterification of Carboxylic Acids
α,β,γ,δ-bis-unsaturated carboxylic acids react with ethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield ethyl esters in 75–89% yield. For deca-tetraenoate, this method would require prior synthesis of the fully conjugated carboxylic acid, which may necessitate oxidation of aldehyde intermediates.
Thioester to Ester Conversion
Thioesters like (2E,4E,6E)-S-ethyl undeca-2,4,6-trienethioate undergo transesterification with ethanol in the presence of mercury(II) oxide, yielding ethyl esters without olefin isomerization. This approach avoids acidic conditions that could protonate conjugated dienes.
Spectroscopic Validation and Characterization
1H NMR and 13C NMR are critical for verifying olefin geometry and ester identity. Data from analogous compounds:
Table 3: NMR Data for Ethyl Tetraenoate Analogs
The target deca-tetraenoate would exhibit similar coupling constants (J=15–16 Hz for trans double bonds) and carbonyl carbon shifts near δ 166–168 ppm.
Challenges and Mitigation Strategies
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Olefin Isomerization: Prolonged exposure to heat or acid catalyzes Z/E interconversion. Using low temperatures (−70°C) and aprotic solvents (CH2Cl2) suppresses this.
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Regioselectivity in Conjugate Additions: Competing 1,4- and 1,6-addition pathways are mitigated by ligand choice and stoichiometric control of Grignard reagents.
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Purification: Flash chromatography on silica gel with hexane/ethyl acetate (1:49) effectively separates polyunsaturated esters from byproducts .
Q & A
Q. How can experimental design principles be applied to optimize the synthesis of ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate?
Methodological Answer:
- Utilize factorial design to systematically evaluate variables (e.g., solvent polarity, temperature, catalyst loading) and their interactions. For example, a 2³ factorial design could test three factors (temperature, reaction time, solvent type) at two levels each to identify optimal conditions .
- Link synthesis pathways to conjugated polyene reaction mechanisms (e.g., Wittig or Heck coupling) to guide reagent selection and stereochemical control .
- Validate reproducibility by replicating experiments under controlled conditions and documenting deviations (e.g., inert atmosphere requirements for sensitive intermediates) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm conjugation length via λmax shifts; compare experimental spectra with computational predictions (TD-DFT) to validate π-π* transitions .
- NMR Analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify stereochemistry (2E,4E,6E,8E configuration) and assess purity. NOESY/ROESY can resolve spatial proximity of double bonds .
- HPLC-MS : Quantify purity and detect isomers using reverse-phase columns with high-resolution mass spectrometry .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies by exposing the compound to stressors (light, heat, humidity) and monitoring degradation via HPLC. Use Arrhenius kinetics to predict shelf life .
- Employ DFT calculations to identify vulnerable moieties (e.g., electron-deficient double bonds) prone to oxidation or hydrolysis, guiding storage protocols (e.g., argon atmosphere, dark vials) .
Advanced Research Questions
Q. What advanced computational strategies can elucidate the reaction mechanisms involving this compound in catalytic systems?
Methodological Answer:
- Apply COMSOL Multiphysics coupled with machine learning to model reaction kinetics and transition states. For example, simulate electron transfer pathways in palladium-catalyzed cross-coupling reactions .
- Validate computational models with in-situ FTIR or Raman spectroscopy to track intermediate formation and compare with theoretical predictions .
Q. How should researchers address contradictory data in published studies on the compound’s biological or chemical activity?
Methodological Answer:
- Perform meta-analysis to identify confounding variables (e.g., solvent effects, impurity profiles) across studies. Use statistical tools (ANOVA, regression) to isolate significant factors .
- Design replication studies with strict adherence to original protocols, then systematically vary one parameter at a time to pinpoint discrepancies .
Q. What methodologies enable the integration of experimental and computational data to predict the compound’s behavior in novel environments?
Methodological Answer:
Q. How can researchers ensure reproducibility of the compound’s synthesis across laboratories with varying equipment?
Methodological Answer:
- Publish detailed protocols with tolerances for critical parameters (e.g., stirring rate, heating ramp). Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
- Collaborate via interlaboratory studies to validate methods, using standardized reference materials and blind testing to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
